
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been mentioned in the context of antitumor agents . It is part of a series of novel acetohydrazides that have been designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has been extensively studied in a variety of scientific research applications. One of the most significant applications of this compound is in the study of PLD signaling pathways. PLD is a critical enzyme that plays a role in a variety of cellular processes, including vesicle trafficking, cell proliferation, and cell migration. By inhibiting PLD activity with this compound, researchers can study the downstream effects of PLD signaling pathways and gain a better understanding of the role of PLD in cellular physiology.
In addition to its use in the study of PLD signaling pathways, this compound has also been studied in the context of cancer research. PLD has been shown to play a role in cancer cell proliferation and migration, and this compound has been shown to inhibit these processes in vitro and in vivo. This compound has also been studied in the context of infectious diseases, where PLD has been shown to play a role in the pathogenesis of certain bacterial and viral infections.
Wirkmechanismus
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a potent and selective inhibitor of PLD, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a critical signaling molecule that plays a role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity with this compound, the generation of PA is blocked, leading to downstream effects on cellular physiology.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PLD activity. By inhibiting PLD, this compound can affect a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In cancer cells, this compound has been shown to inhibit cell proliferation and migration, while in infectious diseases, this compound has been shown to inhibit bacterial and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide in lab experiments is its potency and selectivity for PLD. This compound has been shown to be a highly effective inhibitor of PLD activity, with minimal off-target effects. In addition, the synthesis of this compound is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
One of the limitations of using this compound in lab experiments is its specificity for PLD. While PLD is a critical enzyme in many cellular processes, it is not the only enzyme that generates PA. Other enzymes, such as diacylglycerol kinase (DGK), can also generate PA, and this compound does not inhibit these enzymes. Therefore, researchers must be careful when interpreting the results of experiments using this compound and consider the potential effects of other enzymes that generate PA.
Zukünftige Richtungen
There are many potential future directions for the study of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide. One area of research is the development of more potent and selective PLD inhibitors. While this compound is a highly effective inhibitor of PLD, there is always room for improvement in terms of potency and selectivity. Another area of research is the study of the downstream effects of PLD inhibition. By understanding the downstream effects of PLD inhibition, researchers can gain a better understanding of the role of PLD in cellular physiology and identify potential therapeutic targets for diseases such as cancer and infectious diseases. Finally, the potential therapeutic applications of this compound in the treatment of cancer and infectious diseases warrant further investigation.
Synthesemethoden
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide was first synthesized by Burke and colleagues in 2009. The synthesis of this compound involves the reaction of 3-fluoro-4-hydroxybenzenesulfonamide with 2-oxoindoline-5-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Eigenschaften
IUPAC Name |
3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-2-1-3-12(8-10)21(19,20)17-11-4-5-13-9(6-11)7-14(18)16-13/h1-6,8,17H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPMSXDGWJBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

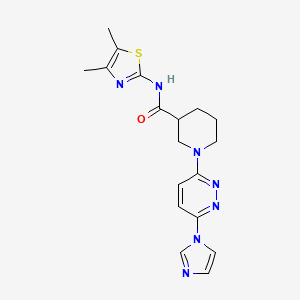
![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2677185.png)
![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)
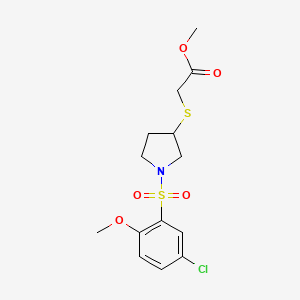
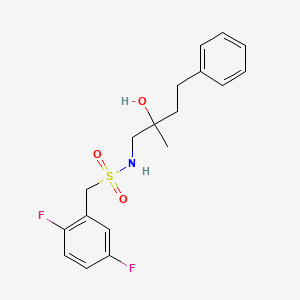
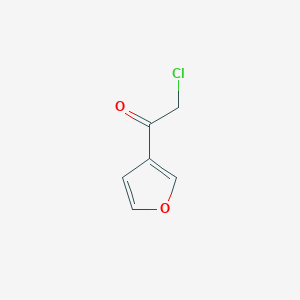

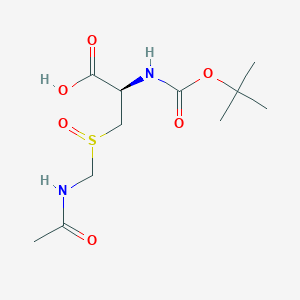

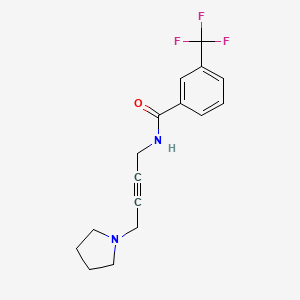

![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)